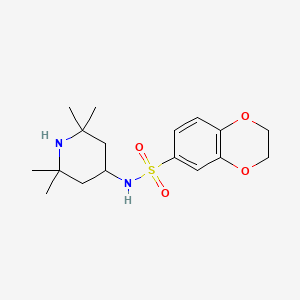

N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a piperidine ring substituted with four methyl groups, a benzodioxine moiety, and a sulfonamide group. These structural elements contribute to its stability and reactivity, making it valuable in various scientific and industrial fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the conjugate addition of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . The benzodioxine moiety can be synthesized through the cyclization of catechol derivatives with appropriate sulfonyl chlorides under basic conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous-flow synthesis techniques to enhance efficiency and yield. For instance, the continuous-flow reductive amination of 1,6-hexanediamine with 2,2,6,6-tetramethyl-4-piperidinone in a micro fixed-bed reactor has been reported to provide high yields and purity . This method leverages the benefits of enhanced mass transfer and controlled reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions: N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like Oxone to form hydroxylamine derivatives.

Common Reagents and Conditions:

Oxidation: Oxone, iodine

Reduction: Hydrogen, Pt/C catalyst

Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

Hydroxylamine derivatives: from oxidation

Reduced amines: from reduction

Substituted sulfonamides: from nucleophilic substitution

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of benzodioxane exhibit significant anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation through various mechanisms, including modulation of key signaling pathways involved in tumor growth. For instance, studies have shown that benzodioxane derivatives can affect the p38 MAPK pathway, which is critical in cancer progression and response to therapy .

1.2 Anti-inflammatory Effects

The anti-inflammatory properties of benzodioxane derivatives are well-documented. The structure of N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide suggests potential efficacy in treating inflammatory diseases. For example, compounds with similar scaffolds have demonstrated the ability to reduce inflammation markers in vitro and in vivo models .

1.3 Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity. Compounds containing this moiety have been utilized as antibacterial agents. The incorporation of the benzodioxane structure may enhance the pharmacological profile of the compound, potentially leading to new treatments for bacterial infections .

Material Science

2.1 Polymer Chemistry

This compound can serve as a monomer or additive in polymer synthesis. Its unique chemical structure can impart desirable properties such as thermal stability and mechanical strength to polymers. Research into the use of such compounds in creating advanced materials for coatings and composites is ongoing .

Case Studies

Mécanisme D'action

The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with molecular targets through its functional groups. The piperidine ring provides steric hindrance, making it a useful hindered base. The sulfonamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability . The benzodioxine moiety contributes to the overall electronic properties, affecting how the compound interacts with various pathways and targets.

Comparaison Avec Des Composés Similaires

2,2,6,6-Tetramethylpiperidine: Known for its use as a hindered base in organic synthesis.

N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Utilized in polymer synthesis due to its reactive methacrylamide group.

Uniqueness: N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide stands out due to its combination of a piperidine ring, benzodioxine moiety, and sulfonamide group. This unique structure imparts distinct chemical and physical properties, making it versatile for various applications in research and industry.

Activité Biologique

N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxine core and a sulfonamide group, which are known to influence its biological interactions. The molecular formula is C15H23N1O3S, with a molecular weight of approximately 303.41 g/mol.

Structural Formula

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and other enzymes involved in metabolic processes.

- Antioxidant Properties : The compound exhibits antioxidant activity, potentially reducing oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies suggest that the piperidine structure may confer neuroprotective properties by modulating neurotransmitter systems.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Antimicrobial Activity : Studies have shown that sulfonamides possess broad-spectrum antimicrobial properties. The compound's structure suggests it may have similar effects against various bacterial strains.

- Anti-inflammatory Effects : There is evidence that compounds containing benzodioxine structures can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Cytotoxicity Against Cancer Cells : Initial findings indicate potential cytotoxic effects against certain cancer cell lines, warranting further investigation.

Data Table of Biological Activities

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives. This compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.

Study 2: Neuroprotective Properties

In another study focused on neuroprotection, the compound was tested in vitro using neuronal cell lines exposed to oxidative stress. The results demonstrated that treatment with the compound significantly reduced cell death and increased cell viability compared to untreated controls.

Study 3: Cytotoxicity Assessment

A recent investigation assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results showed a dose-dependent decrease in cell viability after treatment with the compound, indicating potential as an anticancer agent.

Propriétés

IUPAC Name |

N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S/c1-16(2)10-12(11-17(3,4)19-16)18-24(20,21)13-5-6-14-15(9-13)23-8-7-22-14/h5-6,9,12,18-19H,7-8,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPULTDKLTRXXGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.